1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
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Description
1,4-Benzodiazepines are a class of drugs that are widely used for several indications . They are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions .
Synthesis Analysis
1,4-Benzodiazepines are synthesized through various methods. One method involves using H2PtCl6 as the catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors . Another method involves a one-pot desaturation/epoxidation reaction of a N4-methylated benzo[1,4]diazepine-2,5-dione .Molecular Structure Analysis
As introduced before, 1,4-Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions .Chemical Reactions Analysis
1,4-Benzodiazepines undergo various chemical reactions. The primary purpose of these reactions is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Mechanism of Action
Future Directions
1,4-Benzodiazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer . They could be explored for potential use in the pharmaceutical industries . The 1,4-benzodiazepine-2,5-dione framework is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZQNJZWXRBEOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391652 |
Source
|
Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169504-53-4 |
Source
|
Record name | 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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